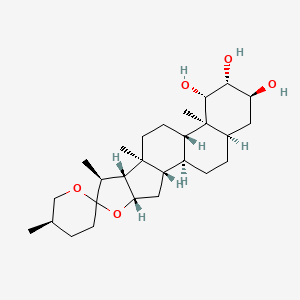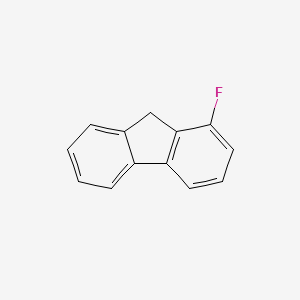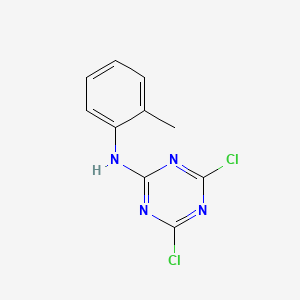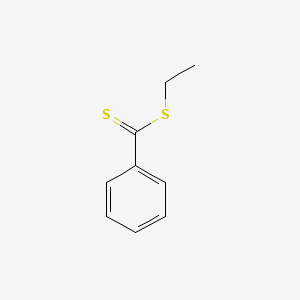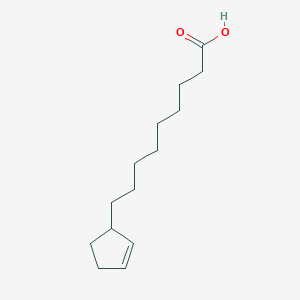![molecular formula C10H10N2 B14743369 1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene CAS No. 268-30-4](/img/structure/B14743369.png)
1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-diazatricyclo[73003,7]dodeca-3,5,9,11-tetraene is a complex organic compound known for its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the dimerization of cyclopentadienyl ligands can lead to the formation of tricyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in organic synthesis techniques may pave the way for scalable production in the future.
Chemical Reactions Analysis
Types of Reactions
1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups into the compound.
Scientific Research Applications
1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may find applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but its unique structure suggests potential for significant biological activity .
Comparison with Similar Compounds
Similar Compounds
1,4,5,6,7,10,11,12-Octamethyltricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene: This compound shares a similar tricyclic structure but with different substituents.
4,6,10,12-Tetranitro-5,11-bis(nitroimino)-2,8-dioxa-4,6,10,12-tetraaza-tricyclo[7,3,0,03,7]dodecane: Known for its high-energy density properties.
Uniqueness
1,7-diazatricyclo[73003,7]dodeca-3,5,9,11-tetraene stands out due to its specific nitrogen-containing tricyclic structure, which imparts unique chemical and biological properties
Properties
CAS No. |
268-30-4 |
|---|---|
Molecular Formula |
C10H10N2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene |
InChI |
InChI=1S/C10H10N2/c1-3-9-7-12-6-2-4-10(12)8-11(9)5-1/h1-6H,7-8H2 |
InChI Key |
NEGAAFKHJHOUOG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CN2CC3=CC=CN31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


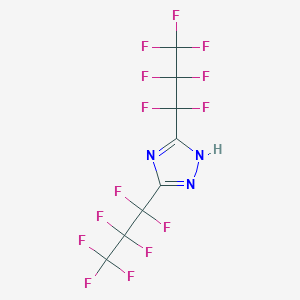

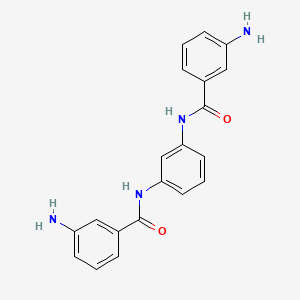

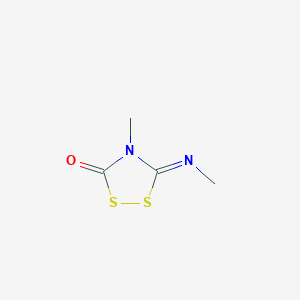
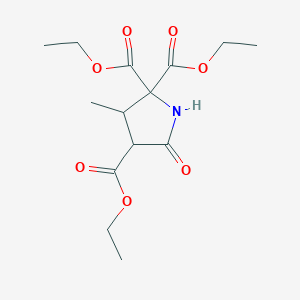
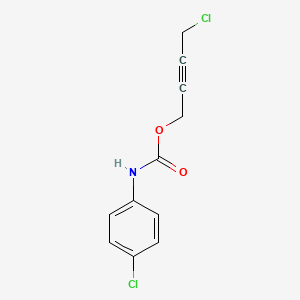
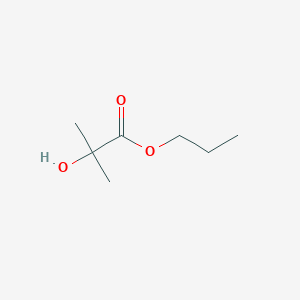
![1,3a,8,8a-Tetrahydrocyclopenta[a]inden-3(2H)-one](/img/structure/B14743333.png)
